In Vivo Potency Comparison: (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) vs. α-Helical CRF(9-41) in Locus Coeruleus Activation
In a direct head-to-head study in halothane-anesthetized rats, (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) was approximately 100 times more potent than alpha-helical CRF(9-41) when administered intracerebroventricularly (i.c.v.) for antagonizing CRF-induced activation of locus coeruleus (LC) neurons [1].
| Evidence Dimension | In vivo potency (IC50) for antagonizing CRF-induced LC activation |
|---|---|
| Target Compound Data | IC50 = 0.16 μg, i.c.v. (as an antagonist of CRF); IC50 = 0.14 μg, i.c.v. (as an antagonist of stress-induced LC activation by nitroprusside) |
| Comparator Or Baseline | Alpha-helical CRF(9-41): IC50 = 18 μg, i.c.v. (vs. CRF); IC50 = 27 μg, i.c.v. (vs. nitroprusside) |
| Quantified Difference | Target compound is approximately 112-fold (0.16 μg vs. 18 μg) to 193-fold (0.14 μg vs. 27 μg) more potent than alpha-helical CRF(9-41) in vivo. |
| Conditions | Halothane-anesthetized rats; compounds administered i.c.v.; CRF (3.0 μg i.c.v.) or nitroprusside (i.v.) used to activate LC. |
Why This Matters
For in vivo studies requiring potent central CRF receptor blockade, this compound's ~100-fold greater potency translates to significantly lower required doses, reducing potential off-target effects and compound consumption.
- [1] Curtis AL, et al. Pharmacological comparison of two corticotropin-releasing factor antagonists: in vivo and in vitro studies. J Pharmacol Exp Ther. 1994;268(1):359-65. View Source
